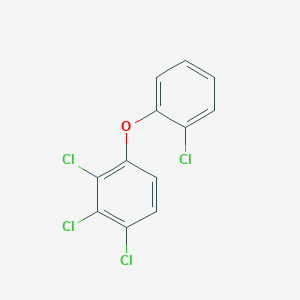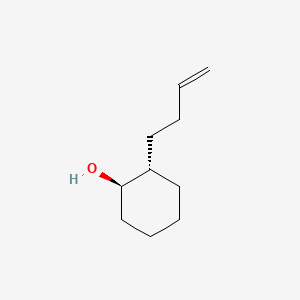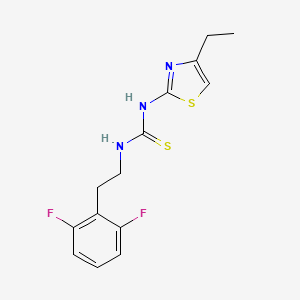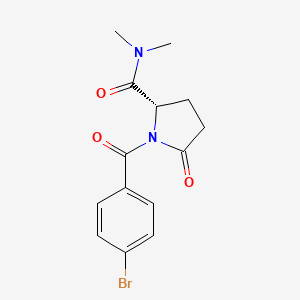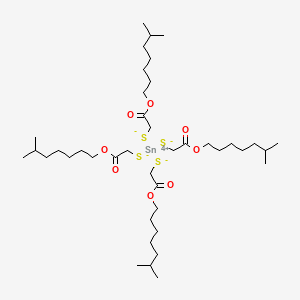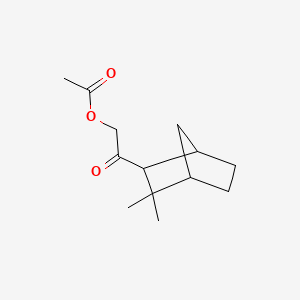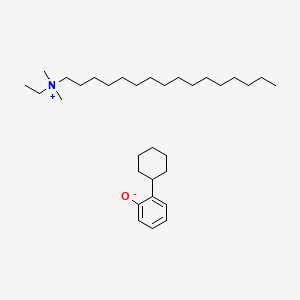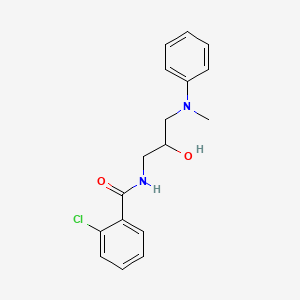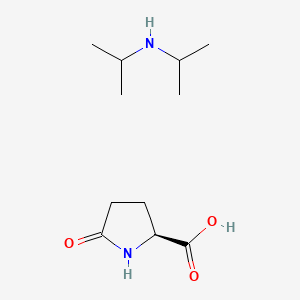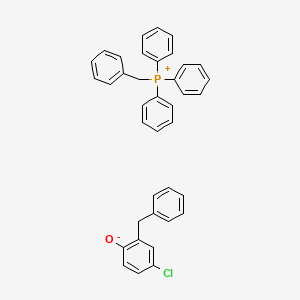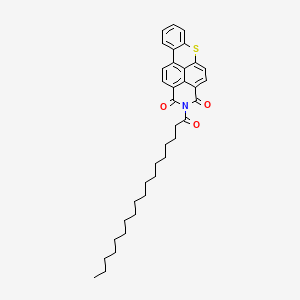
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is a complex organic compound that belongs to the class of thioxanthenoisoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the thioxanthenoisoquinoline core through cyclization reactions.
Functional Group Transformations: Introduction of the 1-oxooctadecyl group through acylation or alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts or ligands in various chemical reactions.
Biology
Pharmacology: Investigation of biological activity and potential therapeutic applications.
Biochemical Studies: Used as probes or markers in biochemical assays.
Medicine
Drug Development: Exploration of its potential as a lead compound for new drug candidates.
Diagnostic Tools: Development of diagnostic agents based on its chemical properties.
Industry
Materials Science: Incorporation into polymers or materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals or advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthenoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with the isoquinoline core but lacking the thioxanthene moiety.
Uniqueness
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is unique due to the presence of both the thioxanthene and isoquinoline moieties, as well as the long-chain oxooctadecyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72269-57-9 |
|---|---|
Formule moléculaire |
C36H43NO3S |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
14-octadecanoyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C36H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32(38)37-35(39)28-23-22-27-26-19-17-18-20-30(26)41-31-25-24-29(36(37)40)33(28)34(27)31/h17-20,22-25H,2-16,21H2,1H3 |
Clé InChI |
NJKOQURNMWMBBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



